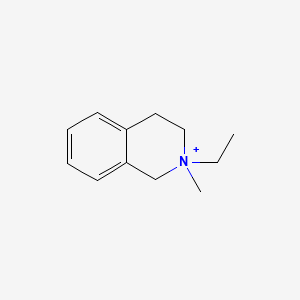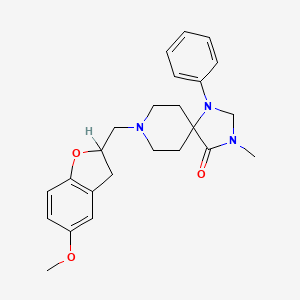
2,3-Dihydroimidazo(1,2-f)phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroimidazo(1,2-f)phenanthridine is a heterocyclic compound that belongs to the class of imidazo-phenanthridine derivatives. These compounds are known for their unique structural features and significant biological activities. The imidazo-phenanthridine scaffold is a fused ring system that combines the properties of both imidazole and phenanthridine, making it a valuable target in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo(1,2-f)phenanthridine can be achieved through various synthetic routes. One common method involves the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of recyclable Fe3O4@SiO2@MOF-199 and a base. This reaction proceeds through a C−C coupling and cyclization process, followed by aromatization to yield the desired product .
Another method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes via a tandem palladium-catalyzed N−H/C−H arylation . Additionally, copper-catalyzed tandem C−N and C−C coupling between 2,2′-diiodo-1,1′-biphenyl and imidazole has also been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroimidazo(1,2-f)phenanthridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo-phenanthridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation reactions, copper catalysts for C−N and C−C coupling, and bases such as sodium hydroxide or potassium carbonate . Reaction conditions typically involve moderate to high temperatures and the use of organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various imidazo-phenanthridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2,3-Dihydroimidazo(1,2-f)phenanthridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroimidazo(1,2-f)phenanthridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, its anti-tumor activity is attributed to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
2,3-Dihydroimidazo(1,2-f)phenanthridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-fused ring system but differ in their biological activities and applications.
Phenanthridine derivatives: While these compounds also contain the phenanthridine scaffold, the presence of the imidazole ring in this compound imparts unique properties.
Propiedades
Número CAS |
36811-70-8 |
|---|---|
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H12N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-8H,9-10H2 |
Clave InChI |
BOXYVDQJGZULRA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=CC=CC=C3C4=CC=CC=C4C2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




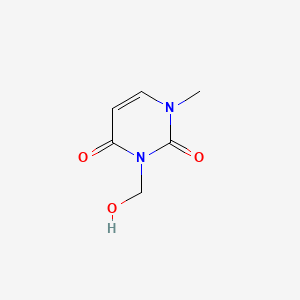

![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)

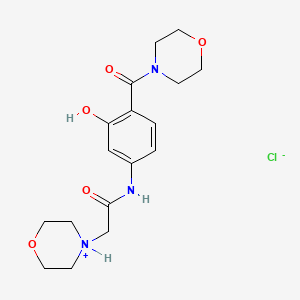

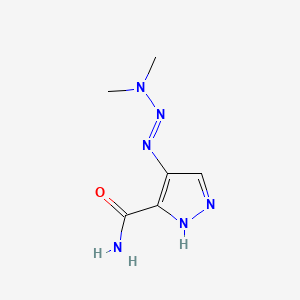

![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)

